Tritium-labeled Halopemide: A modified synthesis utilizing EEDQ (2-ethoxy-1(2H)-quinolinecarboxylic acid, ethyl ester) as a reagent is described for creating tritium-labeled Halopemide, a benzamide with a structure closely resembling 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide. The process involves reacting tritium-labeled benzoic acid with an amine, resulting in the formation of both the desired benzamide and an N-carbethoxy derivative. []
Remoxipride Metabolites: The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, which are metabolites of the antipsychotic benzamide remoxipride (structurally similar to 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide), is detailed. The process involves creating a key intermediate, 5-benzamido-4-oxopentanoic acid, which can be further converted into the desired metabolites. []
Conformationally Restricted Remoxipride Analogues: In an exploration of potential antipsychotic agents, researchers synthesized conformationally restricted derivatives of remoxipride. While the synthesis of 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide itself is not explicitly described, the paper outlines various cyclic benzamides designed to mimic its intramolecular hydrogen bonding characteristics. These include 2,3-dihydro-4H-1,3-benzoxazin-4-ones, 2,3-dihydro-4H-1,3-benzthiazin-4-ones, phthalimides, 1-isoindolinones, 1,2-benzisothiazol-3(2H)-ones, and 1,2-benzisothiazol-3(2H)-one 1,1-dioxides. []
Remoxipride: Remoxipride, (S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide, shares a core structure with 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide. Crystal structure analysis of remoxipride reveals a predominantly planar benzamide moiety stabilized by an intramolecular hydrogen bond between the amide group and the 6-methoxy oxygen atom. [] This structural feature is likely to be present in 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide as well.
FLB 457 and FLB 463: These two potent dopamine-D2 receptor antagonists share structural similarities with 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide. Crystal structure analysis shows that they adopt a folded (+)-perpendicular-gauche conformation in the amide side chain, the area with the most conformational flexibility. [] This information suggests that 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide might exhibit similar conformational properties in its side chain.
(R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides: This class of compounds, structurally analogous to 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide, displays high affinity for the dopamine D-2 receptor. X-ray crystallography of one of these compounds revealed that the 4-fluorobenzyl group folds over the salicylamide moiety in its solid-state conformation. [] This folding pattern could potentially be observed in 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide, further influencing its receptor interactions.
Dopamine D2 Receptor Antagonism: Several studies highlight the potential of substituted benzamides, including remoxipride and its derivatives, as dopamine D2 receptor antagonists. [, , ] These compounds bind to the D2 receptor, inhibiting the binding of dopamine and subsequently blocking its effects. It is plausible that 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide could exhibit similar antagonistic activity at the D2 receptor due to its structural similarity.
Serotonin 5-HT3 Receptor Antagonism: Benzamide derivatives have also been explored for their potential as serotonin 5-HT3 receptor antagonists. [] These compounds competitively bind to the 5-HT3 receptor, preventing the action of serotonin. Considering the structural resemblance, 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide might also interact with the 5-HT3 receptor, potentially acting as an antagonist.
Dopamine D2 Receptor Research: 4-Bromo-N-[2-(1-piperidinyl)ethyl]benzamide's structural similarity to remoxipride and other benzamide derivatives [, , ] suggests it could be used as a tool to study the dopamine D2 receptor. It might be employed in binding studies to investigate the affinity and selectivity of various ligands for the D2 receptor, contributing to a deeper understanding of receptor-ligand interactions and potentially aiding in drug discovery efforts.
Serotonin 5-HT3 Receptor Research: Similar to its potential in D2 receptor research, 4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide could be used as a tool to study the serotonin 5-HT3 receptor due to its structural resemblance to known 5-HT3 antagonists. [] It could be used in binding and functional assays to explore the pharmacology of the 5-HT3 receptor, contributing to the development of new therapies targeting this receptor.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3